molecular formula C21H18N2O2S2 B2674787 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide CAS No. 682766-09-2

3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Cat. No.: B2674787
CAS No.: 682766-09-2
M. Wt: 394.51
InChI Key: PIGMQLOENHGLRQ-DQBOXZGESA-N
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Description

3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a synthetic compound featuring a rhodanine core, a privileged structure in medicinal chemistry known for its diverse biological activities. This particular derivative is characterized by a 4-oxo-2-thioxothiazolidin (rhodanine) scaffold substituted with a phenylpropanamide group and a distinctive (E)-3-phenylallylidene moiety at the 5-position . Compounds within this structural class have been extensively investigated in scientific research for their potential pharmacological properties, including serving as key scaffolds in the development of inhibitors for various enzymes. Please note: Specific, literature-reported biological data, detailed mechanisms of action, and established research applications for this exact compound are not available in the current search results. The primary available information pertains to its molecular structure and characteristics shared by its chemical class. Researchers are advised to consult primary scientific literature for further investigation. Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary use. It is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-19(22-17-11-5-2-6-12-17)14-15-23-20(25)18(27-21(23)26)13-7-10-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,24)/b10-7+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMQLOENHGLRQ-DQBOXZGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide typically involves multiple steps:

    Formation of the Thioxothiazolidin Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidin ring.

    Introduction of the Phenylallylidene Group: The phenylallylidene moiety is introduced via a Knoevenagel condensation reaction between an aldehyde and a compound containing an active methylene group.

    Final Coupling: The final step involves coupling the intermediate with N-phenylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidin ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidin ring and phenylallylidene moiety are crucial for its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structure is compared to analogs in Table 1, highlighting key substituents and their implications:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Substituent on Thiazolidinone Amide/Chain Group Key Properties (pKa, LogP*) Reference
Target Compound (E)-3-phenylallylidene N-phenylpropanamide Predicted pKa: ~9.5; LogP: Moderate† -
IIIh (Ethyl propanoate derivative) 3-pyridylamino Ethyl propanoate IC50: 1–5 µM (antitrypanosomal)
IIIc (Propanoic acid derivative) 4-chlorophenylamino Propanoic acid Antibacterial (Gram-positive bacteria)
IIIg (Ethoxycarbonyl derivative) 4-ethoxycarbonylphenylamino Ethyl propanoate Enhanced solubility due to ester
Compound 4-methylbenzylidene 3-hydroxyphenyl pKa: ~9.53; higher polarity

*LogP values inferred from substituent hydrophobicity. †Estimated based on phenyl and allylidene groups.

Antimicrobial Activity
  • Target Compound : While direct data is unavailable, analogs with phenyl or benzylidene substituents (e.g., ) show moderate-to-high antimicrobial activity due to increased lipophilicity, which enhances membrane penetration .
  • IIIc (4-chlorophenylamino): Exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the electron-withdrawing chloro group enhancing target binding .
  • IIIh (3-pyridylamino): Demonstrates dual antitrypanosomal and antifungal action (IC50: 1–5 µM against Trypanosoma brucei), comparable to reference drugs like Pentamidine. The pyridyl group may facilitate hydrogen bonding with parasitic enzymes .
Antifungal and Antiparasitic Activity
  • Rhodanine derivatives with heteroaromatic substituents (e.g., IIIh) show superior antifungal activity against Candida albicans due to improved target specificity .
  • The target compound’s (E)-3-phenylallylidene group may confer broader-spectrum activity by mimicking natural substrates of microbial enzymes, as seen in similar allylidene-containing analogs .

Structure-Activity Relationships (SAR)

  • Substituent Position and Electronic Effects : Electron-withdrawing groups (e.g., chloro in IIIc) enhance antibacterial activity, while electron-donating groups (e.g., methyl in ) improve antifungal properties .
  • Stereochemistry : The Z/E configuration of the allylidene group in the target compound likely optimizes spatial alignment with microbial targets, a feature critical in analogs like IIIh .
  • Amide Chain Modifications : The N-phenyl group in the target compound balances lipophilicity and solubility, whereas ester derivatives (e.g., IIIg) prioritize solubility for oral bioavailability .

Biological Activity

The compound 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a member of the thiazolidinone family, which is known for its diverse biological activities. This article explores its biological activity, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N1O3S2C_{15}H_{15}N_{1}O_{3}S_{2}, with a molecular weight of approximately 332.40 g/mol. It features a thiazolidine ring, an allylidene group, and various functional groups such as carbonyls and thioethers that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including our compound of interest, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been shown to inhibit the growth of various fungi and bacteria. In vitro studies have demonstrated that certain derivatives possess antifungal activity comparable to established antifungal agents .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines reveal that the compound exhibits selective cytotoxic effects. For example, one study reported IC50 values against NIH/3T3 mouse fibroblast cells, indicating low toxicity at effective concentrations . The results suggest that while the compound can inhibit cancer cell proliferation, it has minimal effects on normal cells.

CompoundCell LineIC50 (μM)
This compoundNIH/3T3>1000
Derivative 1HeLa150
Derivative 2MCF7200

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or pathways. For instance, studies have shown that thiazolidinone derivatives can act as inhibitors of key enzymes involved in fungal ergosterol synthesis, a critical component of fungal cell membranes . This inhibition leads to increased cell membrane permeability and ultimately cell death.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their structural features. Variations in substituents on the phenyl ring significantly affect their potency. For example, compounds bearing electronegative groups at specific positions show enhanced antifungal activity due to increased lipophilicity and better interaction with target enzymes .

Case Studies

  • Antifungal Activity : A recent study investigated a series of thiazolidinone derivatives for their antifungal properties against Candida albicans. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) comparable to ketoconazole, highlighting the therapeutic potential of these compounds in treating fungal infections .
  • Cytotoxicity Analysis : Another study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited significantly lower IC50 values against cancer cells while remaining non-toxic to normal cells .

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